molecular formula C22H18FN3O3S2 B2731535 N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 886905-53-9

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2731535
M. Wt: 455.52
InChI Key: COFXKORSCLEXRY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Phosphoinositide 3-kinase (PI3K)/mTOR Inhibition : A derivative, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, demonstrated potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. This highlights its potential in cancer therapy due to the critical roles of PI3K and mTOR in cancer cell proliferation and survival (Stec et al., 2011).

Anticonvulsant Activity : Certain heterocyclic compounds containing a sulfonamide thiazole moiety showed protection against picrotoxin-induced convulsion in experimental models, indicating their potential as anticonvulsant agents (Farag et al., 2012).

Anticancer and Anti-HCV Agents : Novel derivatives synthesized from celecoxib showed significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting a multifunctional therapeutic potential (Küçükgüzel et al., 2013).

Organic Synthesis and Chemical Biology

Fluoroalkylation and Aryl Migration : The use of fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones in the silver-catalyzed cascade involving fluoroalkylation, aryl migration, and SO2 extrusion of conjugated N-arylsulfonylated amides demonstrates a novel synthetic route for the modification of organic molecules (He et al., 2015).

Synthesis of Luminescent Materials : Benzothiazole derivatives have been explored for their luminescent properties, offering potential applications in white light emission technologies. This research outlines the fabrication of white-light-emitting devices using structurally similar compounds without detrimental energy transfer (Lu et al., 2017).

Material Science

Polyimides with High Refractive Index : Thiophenyl-substituted benzidines were used to synthesize transparent polyimides with high refractive indices and small birefringences, along with good thermal and mechanical stabilities. These materials are promising for advanced optoelectronic applications (Tapaswi et al., 2015).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c23-16-8-10-18(11-9-16)31(28,29)14-12-21(27)26(15-17-5-3-4-13-24-17)22-25-19-6-1-2-7-20(19)30-22/h1-11,13H,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFXKORSCLEXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide

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